molecular formula C3H5N5O2 B3222040 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide CAS No. 1211025-52-3

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B3222040
CAS No.: 1211025-52-3
M. Wt: 143.10 g/mol
InChI Key: DNFUTAVRGAVUKE-UHFFFAOYSA-N
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Description

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide is an organic compound used for scientific research . It is also known by registry numbers ZINC000018324333 and ZINC000095845644 .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

These compounds could interact with the PIP-binding PH domains and inhibit their membrane recruitment . Also, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 143.1 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Characterization in Energetic Materials

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide is utilized in the synthesis of energetic materials. For instance, its reaction with acetamide at high temperatures forms compounds such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds are characterized for their thermal stabilities and insensitivity towards impact and friction, making them potentially superior to traditional materials like TNT (Yu et al., 2017).

Bioisosterism in Pharmaceutical Research

In pharmaceutical research, the hydroxy-1,2,5-oxadiazolyl moiety, a component of this compound, is explored as a bioisoster for the carboxyl group. This research focuses on understanding its interaction with GABA receptors, revealing its potential as a nonclassical carboxyl group bioisoster with weak agonist and partial agonist profiles (Lolli et al., 2006).

Applications in Materials Science

This compound is also significant in materials science. For instance, its reactions with SeO2 or thiourea lead to the formation of complex materials useful for uranium extraction from liquid media. These materials, containing elements of the reactants and diselenide or disulfide bridges, demonstrate effectiveness in extracting uranium across a range of pH levels, including in sea and technological water (Tokar et al., 2020).

Mechanism of Action

The oxadiazole and N’-hydroxy moieties of the compounds are essential for their exothermic interaction with the PH domains and their binding does not alter the secondary structure of the PH domain .

Safety and Hazards

The compound is potentially toxic and hazardous . It is recommended to take protective measures such as wearing gloves, safety glasses, and lab coats when handling this compound . It should be stored properly to avoid contact with flammable substances and oxidizers .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . These studies illustrate the feasibility of further development of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide moiety-based small molecule antagonists for PI3K signaling pathways . Development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

CAS No.

1211025-52-3

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

IUPAC Name

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)

InChI Key

DNFUTAVRGAVUKE-UHFFFAOYSA-N

Isomeric SMILES

C1(=NON=C1N)/C(=N\O)/N

SMILES

C1(=NON=C1N)C(=NO)N

Canonical SMILES

C1(=NON=C1N)C(=NO)N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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